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molecular formula C12H26N2O2 B8745179 Tert-butyl[2-(pentan-3-ylamino)ethyl]carbamate

Tert-butyl[2-(pentan-3-ylamino)ethyl]carbamate

Cat. No. B8745179
M. Wt: 230.35 g/mol
InChI Key: MWXVIFPBRRGNGN-UHFFFAOYSA-N
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Patent
US09062032B2

Procedure details

By using 1.0 g of tert-butyl(2-bromoethyl)carbamate, 2.5 mL of pentan-3-amine, and 10 mL of acetonitrile as starting materials, the reaction similar to Preparation Example 9 was performed, thereby obtaining 890 mg of tert-butyl[2-(pentan-3-ylamino)ethyl]carbamate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH2:9]Br)([CH3:4])([CH3:3])[CH3:2].[CH3:12][CH2:13][CH:14]([NH2:17])[CH2:15][CH3:16]>C(#N)C>[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH2:9][NH:17][CH:14]([CH2:15][CH3:16])[CH2:13][CH3:12])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCBr)=O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
CCC(CC)N
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
similar to Preparation Example 9

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCNC(CC)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 890 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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